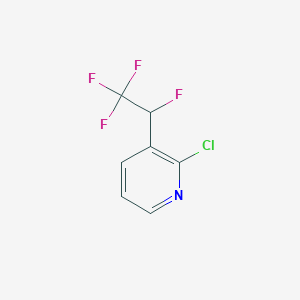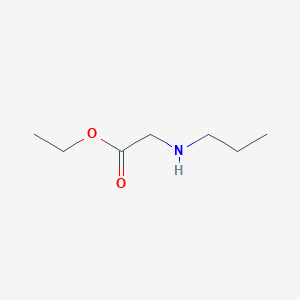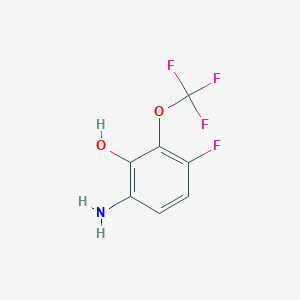![molecular formula C15H13BrO3 B2773939 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 361465-18-1](/img/structure/B2773939.png)
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromobenzyl group, a methoxy group, and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds via the formation of an ether linkage between the bromobenzyl group and the methoxybenzaldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be used to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3-[(3-Bromobenzyl)oxy]benzaldehyde
- 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Uniqueness
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the bromobenzyl and methoxy groups, which influence its reactivity and interactions. This structural arrangement can result in different chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
3-[(3-bromophenyl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPSEHMBJUBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)

![(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2773862.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)
![N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2773865.png)

![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone](/img/structure/B2773869.png)
![N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2773872.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2773874.png)
![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![2-({[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2773879.png)
